
1-trimethylsilylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyl-1-propanol is an organic compound with the molecular formula C6H16OSi . It is characterized by the presence of a trimethylsilyl group attached to a propanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-propanol can be synthesized through the reaction of trimethylsilyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency[2][2].
Industrial Production Methods: In industrial settings, the production of 1-Trimethylsilyl-1-propanol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products[2][2].
Análisis De Reacciones Químicas
Types of Reactions: 1-Trimethylsilyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Trimethylsilyl-1-propanol has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: 1-Trimethylsilyl-1-propanol is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Trimethylsilyl-1-propanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical reactions. The pathways involved often include the formation of silyl ethers and other silicon-containing intermediates .
Comparación Con Compuestos Similares
- 1-Trimethylsilyl-1-propyne
- 3-Trimethylsilyl-1-propanol
- Trimethylsilyl chloride
Uniqueness: 1-Trimethylsilyl-1-propanol is unique due to its specific structure, which combines the properties of both a silyl group and a propanol backbone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
121386-64-9 |
|---|---|
Fórmula molecular |
C6H16OSi |
Peso molecular |
132.28 g/mol |
Nombre IUPAC |
1-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-5-6(7)8(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
MRIZSIHYYFFEHM-UHFFFAOYSA-N |
SMILES |
CCC(O)[Si](C)(C)C |
SMILES canónico |
CCC(O)[Si](C)(C)C |
Sinónimos |
1-TMS-1-PR 1-trimethylsilyl-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


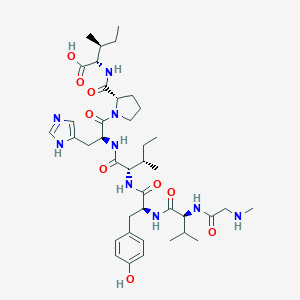
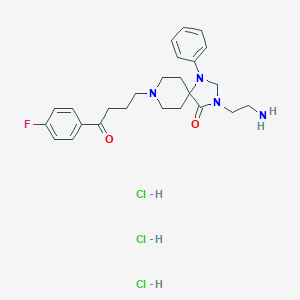
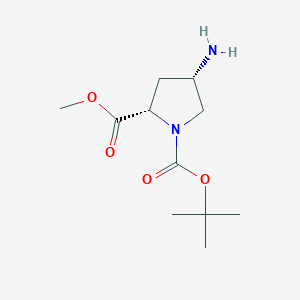
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
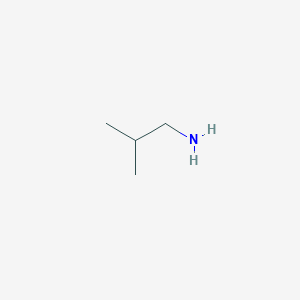
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
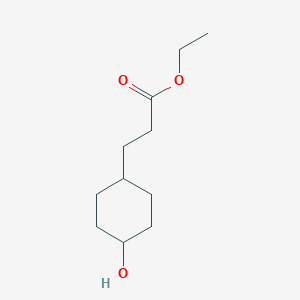

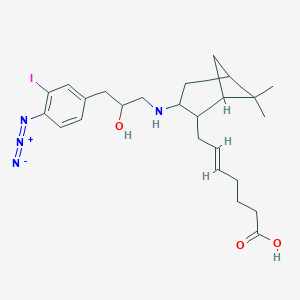
![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
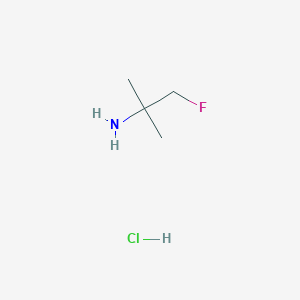
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)
